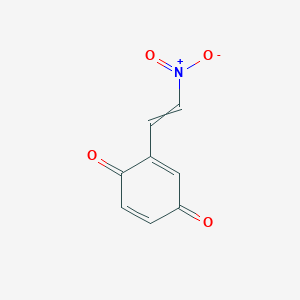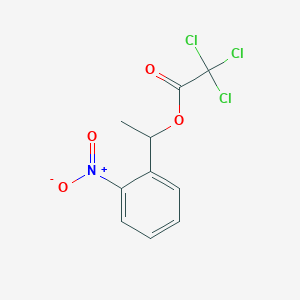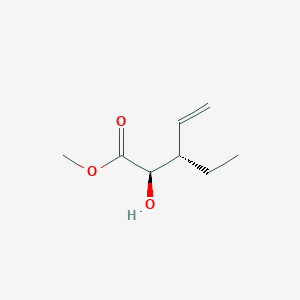
2,5-dimethyl-3H-1,3-benzazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3H-1,3-benzazaphosphole is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3H-1,3-benzazaphosphole typically involves the cyclization of appropriate precursors containing phosphorus and nitrogen. One common method includes the reaction of 2-bromoaniline with ethyl phenylphosphite in the presence of a base like triethylamine, followed by reduction and cyclization steps . Another approach involves the use of 2-aminophenyl(phenyl)phosphine as a key intermediate, which is then cyclized to form the desired benzazaphosphole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3H-1,3-benzazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can modify the phosphorus center.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphole oxides, while substitution reactions can introduce various functional groups onto the benzazaphosphole ring .
Scientific Research Applications
2,5-Dimethyl-3H-1,3-benzazaphosphole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing heterocycles.
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as organic semiconductors and fluorescence imaging agents
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3H-1,3-benzazaphosphole involves its interaction with various molecular targets. The compound’s electronic properties, influenced by the presence of phosphorus and nitrogen atoms, allow it to participate in unique chemical reactions and interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzazaphosphole: Similar structure but lacks the dimethyl substitution.
2,5-Dimethyl-1H-1,3-benzazaphosphole: Isomeric form with different electronic properties.
2-Aryl-3H-1,3-benzazaphosphole oxides: Contain aryl groups and exhibit different reactivity and properties
Uniqueness
2,5-Dimethyl-3H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on the behavior of benzazaphospholes and for developing new applications in various fields .
Properties
CAS No. |
404578-27-4 |
|---|---|
Molecular Formula |
C9H10NP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
2,5-dimethyl-3H-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5,11H,1-2H3 |
InChI Key |
WVIATPFTQOLDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(P2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)





![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)

![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
